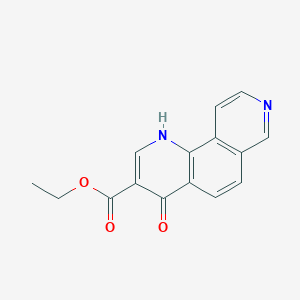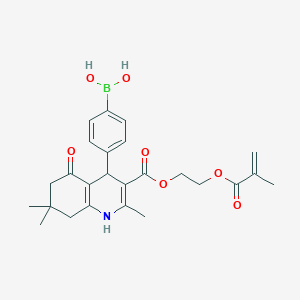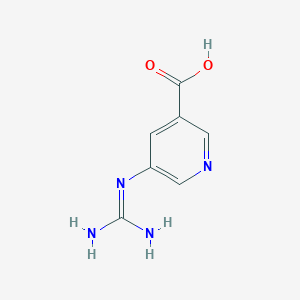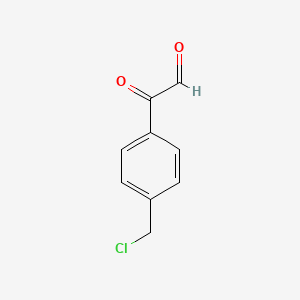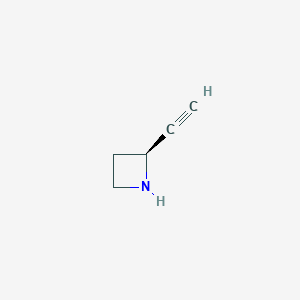
5,6'-Dibromo-2,3'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6’-Dibromo-2,3’-bipyridine is a brominated bipyridine derivative. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. The bromine atoms at the 5 and 6’ positions introduce unique chemical properties, making this compound valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6’-Dibromo-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 5,6’-Dibromo-2,3’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The bromination reaction is carefully monitored and controlled to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
5,6’-Dibromo-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex molecules.
Oxidation and Reduction: The pyridine rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases such as triphenylphosphine and potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Coupling Products: Larger conjugated molecules with extended π-systems.
Oxidation and Reduction Products: Modified bipyridine derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
5,6’-Dibromo-2,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex ligands and coordination compounds.
Biology: Employed in the design of metal-based drugs and bioinorganic chemistry studies.
Medicine: Investigated for its potential in developing therapeutic agents and diagnostic tools.
Industry: Utilized in the production of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 5,6’-Dibromo-2,3’-bipyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination forms stable complexes that can participate in various chemical reactions. The bromine atoms also influence the reactivity and electronic properties of the compound, making it a versatile ligand in coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
5,5’-Dibromo-2,2’-bipyridine: Another brominated bipyridine with bromine atoms at the 5 and 5’ positions.
6,6’-Dibromo-2,2’-bipyridine: Brominated bipyridine with bromine atoms at the 6 and 6’ positions.
4,4’-Dibromo-2,2’-bipyridine: Brominated bipyridine with bromine atoms at the 4 and 4’ positions.
Uniqueness
5,6’-Dibromo-2,3’-bipyridine is unique due to the specific positioning of the bromine atoms, which affects its coordination behavior and reactivity. This compound offers distinct advantages in the synthesis of complex ligands and coordination compounds, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H6Br2N2 |
|---|---|
Peso molecular |
313.98 g/mol |
Nombre IUPAC |
2-bromo-5-(5-bromopyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6Br2N2/c11-8-2-3-9(13-6-8)7-1-4-10(12)14-5-7/h1-6H |
Clave InChI |
OGJRQKSRTMYEAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C2=NC=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849533.png)
